molecular formula C10H14Cl2Si B088211 Dichloromethyl(2-phenylpropyl)silane CAS No. 13617-28-2

Dichloromethyl(2-phenylpropyl)silane

Cat. No. B088211
CAS RN: 13617-28-2
M. Wt: 233.21 g/mol
InChI Key: OVUWGCLZOZCJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dichloromethyl(2-phenylpropyl)silane and related compounds involves the reaction of methylbis(trimethylsilyl)silane or phenylbis(trimethylsilyl)silane with chloroform and potassium tert-butoxide, producing organolithium derivatives through a remarkable series of isomerization processes. This method allows for the generation of intermediate organolithium derivatives, which upon hydrolysis yield [bis(trimethylsilyl)methyl]silanes, further illustrating the compound's versatility in synthetic chemistry (Schmohl, Reinke, & Oehme, 2001).

Molecular Structure Analysis

The molecular structure of dichloromethyl(2-phenylpropyl)silane derivatives can be complex, featuring various degrees of steric congestion and demonstrating significant deviations from standard bond parameters in highly congested silanes. X-ray crystallography of related compounds reveals these deviations, offering insight into the structural challenges and opportunities presented by silicon-based chemistry (Schmohl, Gross, Reinke, & Oehme, 2000).

Scientific Research Applications

Synthesis and Reactivity

One study delved into the reaction of (dichloromethyl)oligosilanes with organolithium reagents to synthesize novel kinetically stabilized silenes, exploring a series of isomerization processes involving transient silenes. This work underscores the compound's utility in generating silenes with potential applications in materials science and synthetic chemistry (Schmohl, Reinke, & Oehme, 2001).

Polymer Science

In polymer science, dichloromethyl(2-phenylpropyl)silane was utilized in the synthesis of polysilanes containing substituted benzophenanthrene groups, which exhibit significant photoluminescence and have potential applications in optoelectronic devices (Li, Qiu, Jiang, Lai, & Feng, 2007).

Surface Chemistry and Material Enhancement

The compound has been employed in the surface modification of nanosilica with different silane coupling agents to improve the mechanical, morphological, and thermal properties of polypropylene nanocomposites. This application demonstrates the role of dichloromethyl(2-phenylpropyl)silane in enhancing polymer materials (Lin, Akil, & Ishak, 2011).

Organosilicon Chemistry

Research in organosilicon chemistry has led to the synthesis of multifunctional (chloromethyl)silanes, including derivatives of dichloromethyl(2-phenylpropyl)silane. These compounds are of great interest for synthetic chemistry, offering building blocks for further elaboration into complex silicon-containing molecules (Daiß et al., 2004).

Catalysis and Synthesis

Another study presented a one-step synthesis technique for fluorenyl-substituted chlorosilanes via Friedel–Crafts alkylation of biphenyl, showcasing the reactivity and potential of dichloromethyl(2-phenylpropyl)silane in facilitating novel synthetic pathways (Song et al., 2001).

Safety And Hazards

Dichloromethyl(2-phenylpropyl)silane is a hazardous substance. It is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is also toxic if inhaled . Silanes in general can be dangerous to approach if they are leaking and not burning, especially if there is any confinement .

properties

IUPAC Name

dichloro-methyl-(2-phenylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2Si/c1-9(8-13(2,11)12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUWGCLZOZCJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[Si](C)(Cl)Cl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929277
Record name Dichloro(methyl)(2-phenylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloromethyl(2-phenylpropyl)silane

CAS RN

13617-28-2
Record name [2-(Dichloromethylsilyl)-1-methylethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13617-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (2-(dichloromethylsilyl)-1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013617282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [2-(dichloromethylsilyl)-1-methylethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dichloro(methyl)(2-phenylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloromethyl(2-phenylpropyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.715
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The process described in Example 2 is repeated, except that 1.3 liters of methyldichlorosilane, 1.7 liters of 1-methylstyrene and 5 ml of the catalytic solution are substituted for the trichlorosilane, allyl chloride and catalytic solution and the process is carried out at a temperature of 140° C. instead of 120° C. About 97.9 mol percent of the methyldichlorosilane used is converted and 12.8 moles per hour of 2-phenyl-2-methylethyl (methyl) dichlorosilane are obtained having a purity of 97.2 percent by weight as determined by gas chromatography.
Quantity
1.3 L
Type
reactant
Reaction Step One
[Compound]
Name
catalytic solution
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1-methylstyrene
Quantity
1.7 L
Type
reactant
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.